
Tributyl(2,3,5,5-tetramethylhept-2-EN-1-YL)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tributyl group and a 2,3,5,5-tetramethylhept-2-en-1-yl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This particular compound is notable for its applications in radical reactions and as a reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane can be synthesized through the reaction of tributylstannyl chloride with 2,3,5,5-tetramethylhept-2-en-1-yl lithium or Grignard reagents. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane undergoes various chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which can cleave homolytically.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form organotin oxides and reduction reactions to form organotin hydrides.
Common Reagents and Conditions
Radical Reactions: Typically involve radical initiators like azobisisobutyronitrile (AIBN) and solvents such as benzene or toluene.
Substitution Reactions: Common reagents include halides, alkoxides, and amines, with solvents like dichloromethane or THF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Radical Reactions: Products include various substituted alkanes and alkenes.
Substitution Reactions: Products depend on the nucleophile used, often resulting in new organotin compounds.
Oxidation and Reduction: Products include organotin oxides and hydrides.
Scientific Research Applications
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane involves the homolytic cleavage of the tin-hydrogen bond, generating tin-centered radicals. These radicals can initiate or propagate radical chain reactions, making the compound a valuable reagent in radical chemistry. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(vinyl)tin
- Tributyl(2-thienyl)stannane
- Tributyl(prop-1-yn-1-yl)stannane
Uniqueness
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers advantages in terms of stability and ease of handling, making it a preferred choice in certain synthetic applications.
Properties
CAS No. |
656824-59-8 |
|---|---|
Molecular Formula |
C23H48Sn |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
tributyl(2,3,5,5-tetramethylhept-2-enyl)stannane |
InChI |
InChI=1S/C11H21.3C4H9.Sn/c1-7-11(5,6)8-10(4)9(2)3;3*1-3-4-2;/h2,7-8H2,1,3-6H3;3*1,3-4H2,2H3; |
InChI Key |
RZHYDAIYRXJZLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C(C)CC(C)(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


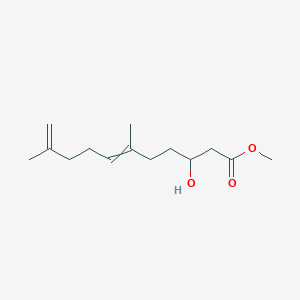

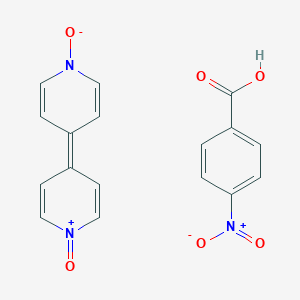
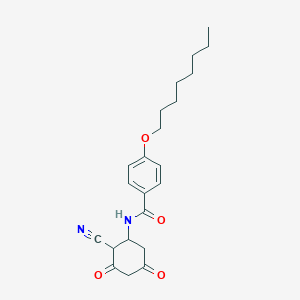
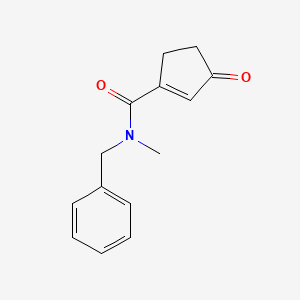
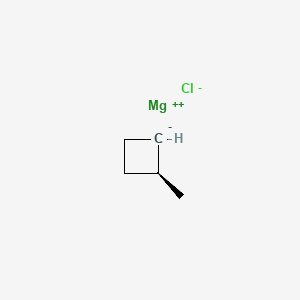
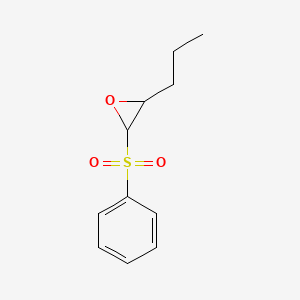
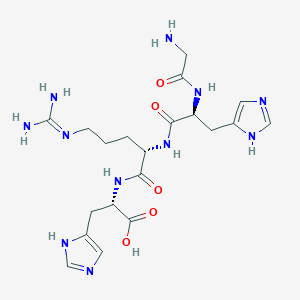
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
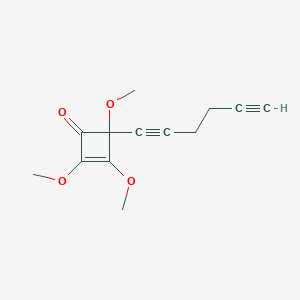
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
